molecular formula C23H23FN4O2 B12818892 N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 324562-08-5

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B12818892
CAS No.: 324562-08-5
M. Wt: 406.5 g/mol
InChI Key: QDSSRWCKMIZGDM-RCCKNPSSSA-N
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Description

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that features a combination of imidazole, fluorophenyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the fluorophenyl group through a substitution reaction. The final step involves the formation of the benzamide moiety under specific reaction conditions, such as the use of a coupling reagent and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The imidazole and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-Imidazol-1-yl)propyl)-4-methylbenzamide
  • 1-(4-Fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Uniqueness

N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

324562-08-5

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H23FN4O2/c1-17-3-7-19(8-4-17)22(29)27-21(15-18-5-9-20(24)10-6-18)23(30)26-11-2-13-28-14-12-25-16-28/h3-10,12,14-16H,2,11,13H2,1H3,(H,26,30)(H,27,29)/b21-15+

InChI Key

QDSSRWCKMIZGDM-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCCCN3C=CN=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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